(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a piperidine ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperidine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Substitution reactions: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, such as herbicides and insecticides. Its chemical stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more diverse interactions with biological targets, enhancing its potential as a versatile intermediate in various applications.
Properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O/c13-10-9(6-8(7-17-10)12(14,15)16)11(19)18-4-2-1-3-5-18/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJMRQJJLKFXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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